molecular formula C27H27N3O4S B2389422 2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 446278-61-1

2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B2389422
CAS RN: 446278-61-1
M. Wt: 489.59
InChI Key: ABRGPXRKINXPSY-UHFFFAOYSA-N
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Description

2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C27H27N3O4S and its molecular weight is 489.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

Research has focused on the synthesis and structural elucidation of compounds structurally related to 2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, demonstrating the complexity and versatility of these molecules. For instance, studies on condensed isoquinolines have led to the synthesis of thieno and pyrimido isoquinoline derivatives, showcasing innovative methods in heterocyclic chemistry and providing insights into their structural characteristics through NMR spectroscopy and other analytical techniques (Zadorozhny et al., 2008).

Potential Applications

  • Chemosensing Applications : Research on a chemosensor based on a naphthalimide and julolidine structure for the selective recognition of Group IIIA metal ions (Al3+, Ga3+, and In3+) has demonstrated significant 'off-on' fluorescence responses. This indicates potential applications in the development of fluorescent chemosensors for metal ion detection, highlighting the functional versatility of these compounds (Hyo Jung Jang et al., 2018).

  • Antiviral Research : Studies on benzo[de]isoquinoline-diones have explored their antiviral properties, specifically against herpes simplex and vaccinia viruses. These findings open avenues for further research into the therapeutic potential of these compounds in antiviral treatments (A. GARCIA-GANCEDO et al., 1979).

  • Organic Light-Emitting Device (OLED) Applications : The synthesis and characterization of naphthalimide derivatives for OLED applications have been explored, demonstrating the potential of such compounds in the development of red-emissive materials. This research contributes to the advancement of materials science, particularly in the field of electronics and display technologies (Shuai Luo et al., 2015).

  • Antitumor Evaluation : Novel tetrahydrobenzo and thienopyrimido isoquinoline derivatives have been synthesized and evaluated for their antitumor activity against various cancer cell lines, suggesting potential applications in cancer therapy (M. Mahmoud et al., 2018).

properties

IUPAC Name

2-[5-[3-(2-hydroxyethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]pentyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c1-16-17(2)35-24-22(16)27(34)29(14-15-31)21(28-24)12-4-3-5-13-30-25(32)19-10-6-8-18-9-7-11-20(23(18)19)26(30)33/h6-11,31H,3-5,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRGPXRKINXPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)CCCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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